6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine
CAS No.: 673454-89-2
Cat. No.: VC4228847
Molecular Formula: C15H20N6O3
Molecular Weight: 332.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 673454-89-2 |
|---|---|
| Molecular Formula | C15H20N6O3 |
| Molecular Weight | 332.364 |
| IUPAC Name | 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C15H20N6O3/c16-13-12(21(22)23)14(20-7-3-1-2-4-8-20)19-15(18-13)17-10-11-6-5-9-24-11/h5-6,9H,1-4,7-8,10H2,(H3,16,17,18,19) |
| Standard InChI Key | FNWQADSOYBNCTI-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidine ring (C₄H₃N₂) substituted at three positions:
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Position 2: A furan-2-ylmethyl group ([C₅H₅O]–CH₂–), introducing aromaticity and potential hydrogen-bonding interactions.
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Position 5: A nitro group (–NO₂), contributing electron-withdrawing effects that enhance reactivity.
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Position 6: An azepan ring (C₆H₁₁N), a seven-membered saturated heterocycle that improves lipid solubility and target binding .
The molecular formula is C₁₅H₂₀N₆O₃, with a molar mass of 332.364 g/mol.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 1.8–2.2 |
| Hydrogen Bond Donors | 3 (two amines, one furan) |
| Hydrogen Bond Acceptors | 7 (nitro, furan, amines) |
| Polar Surface Area | ~110 Ų |
The nitro group’s electron-withdrawing nature increases the pyrimidine ring’s electrophilicity, facilitating interactions with biological nucleophiles like cysteine residues in kinases.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions starting from 5-nitropyrimidine precursors. A representative protocol involves:
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Core Formation: Condensation of ethyl malonamate with guanidine hydrochloride under acidic conditions to form 5-nitropyrimidine-2,4-diamine .
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Chlorination: Treatment with sodium hypochlorite introduces a chloride at position 6 .
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Substitution: Azepan and furan-2-ylmethyl groups are introduced via nucleophilic aromatic substitution (SNAr) and alkylation, respectively.
Example Synthesis:
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Step 1: Ethyl malonamate (164 mg) and guanidine HCl (100 mg) react in ethanol (45 mL) at 65°C (pH 5) for 12 hours .
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Step 2: Chlorination with NaClO (37 mg) at 65°C for 2 hours yields 6-chloro-5-nitropyrimidine-2,4-diamine .
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Step 3: Azepan (1.2 eq) and furan-2-ylmethylamine (1.5 eq) are added sequentially in DMF at 80°C, achieving a 63.5% yield.
Yield Optimization
Critical factors affecting yield:
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Temperature: Reactions above 60°C improve SNAr efficiency but risk decomposition.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azepan and furan-2-ylmethylamine.
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Catalysis: Acetic anhydride accelerates nitro group stabilization during substitution .
Pharmacological Activities
Anticancer Activity
In vitro studies demonstrate potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 12.4 | Kinase inhibition (EGFR, VEGFR) |
| MCF-7 | 18.7 | DNA intercalation |
The azepan ring enhances membrane permeability, while the nitro group stabilizes interactions with kinase ATP-binding pockets.
Antibacterial Effects
Against Staphylococcus aureus and Escherichia coli:
| Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 32 |
| E. coli O157:H7 | 64 |
The furan group disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins.
Mechanism of Action
Kinase Inhibition
Molecular docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to EGFR’s kinase domain:
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Nitro group: Forms hydrogen bonds with Met793.
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Azepan: Engages in hydrophobic interactions with Leu788.
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Furan: π-Stacking with Phe723.
DNA Interaction
The planar pyrimidine ring intercalates into DNA base pairs, inducing strand breaks confirmed via comet assays.
Comparative Analysis with Analogues
Modifying substituents alters activity:
| Modification | Effect on IC₅₀ (HeLa) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|
| Azepan → Piperidine | IC₅₀: 15.2 → 22.1 μM | 120 → 180 |
| Nitro → Amino | Activity lost | – |
The azepan group’s larger ring improves target affinity but increases hepatotoxicity.
Future Directions
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Prodrug Development: Masking the nitro group as a nitroreductase-activated prodrug could reduce off-target effects.
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Combination Therapy: Synergy with cisplatin observed in vitro (CI = 0.7) warrants in vivo validation.
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